
2-((3,5-Dimethoxyphenyl)amino)ethanol
Descripción general
Descripción
“2-((3,5-Dimethoxyphenyl)amino)ethanol” is an aromatic ether that is 1,4-dimethoxybenzene which is substituted at position 2 by a 2-amino-1-hydroxyethyl group . It is the immediate and active metabolite of midrodine, a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity .
Molecular Structure Analysis
The molecular formula of “2-((3,5-Dimethoxyphenyl)amino)ethanol” is C10H15NO3 . The exact molecular structure is not provided in the search results.Aplicaciones Científicas De Investigación
Neuropharmacology
- Compounds similar to "2-((3,5-Dimethoxyphenyl)amino)ethanol" have been explored for their effects on the central nervous system, including investigations into their potential as cognitive enhancers or in modulating neurotransmitter systems. For example, research on certain derivatives of bicyclic arenes has shown antiamnestic (anti-amnesia) and antihypoxic (protection against oxygen deprivation) activities, which might suggest areas of application for structurally related compounds (Ono et al., 1995).
Pharmacokinetics
- The metabolism and pharmacokinetics of phenethylamine derivatives, which share some structural similarities with "2-((3,5-Dimethoxyphenyl)amino)ethanol," have been studied to understand their absorption, distribution, metabolism, and excretion (ADME) processes. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been investigated, identifying several metabolites and suggesting metabolic pathways that could be relevant for related compounds (Kanamori et al., 2002).
Neurotoxicity and Neuroprotection
- Research on the neurotoxic and neuroprotective effects of certain compounds can provide insights into the potential applications of "2-((3,5-Dimethoxyphenyl)amino)ethanol" in protecting against neurological damage. For example, studies on calcium entry blockers in ischemic neuronal damage have shown protective effects in brain regions, suggesting a possible avenue for research into related compounds' neuroprotective properties (Nishijo et al., 1992).
Molecular Mechanisms of Action
- Understanding the molecular mechanisms through which compounds exert their effects is crucial for therapeutic application. Research on the interaction of certain compounds with neurotransmitter receptors, such as the serotonin 2A (5-HT2A) receptor, can inform the development of new therapeutics based on "2-((3,5-Dimethoxyphenyl)amino)ethanol" and related molecules (George et al., 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium complexes in these reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be hypothesized that it might participate in these reactions as an organoboron reagent. In such reactions, the compound would undergo transmetalation with palladium (II) complexes .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds participate, are widely used in organic synthesis for creating carbon-carbon bonds . This suggests that 2-((3,5-Dimethoxyphenyl)amino)ethanol might influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
Compounds with similar structures, such as midodrine, are well absorbed from the gastrointestinal tract after oral administration . This suggests that 2-((3,5-Dimethoxyphenyl)amino)ethanol might have similar pharmacokinetic properties.
Result of Action
It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds participate, result in the formation of new carbon-carbon bonds . This suggests that 2-((3,5-Dimethoxyphenyl)amino)ethanol might have a role in the synthesis of complex organic molecules.
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds participate, are known for their mild and functional group tolerant reaction conditions . This suggests that 2-((3,5-Dimethoxyphenyl)amino)ethanol might also exhibit stability and efficacy under a variety of environmental conditions.
Propiedades
IUPAC Name |
2-(3,5-dimethoxyanilino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-8(11-3-4-12)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERUASQOQYRVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-Dimethoxyphenyl)amino)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3074509.png)

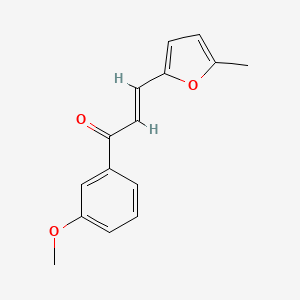
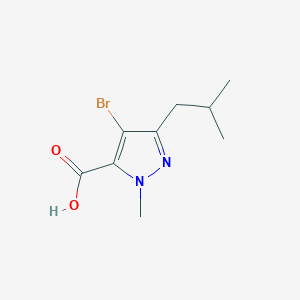
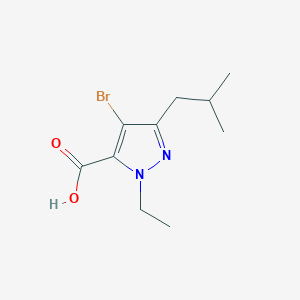
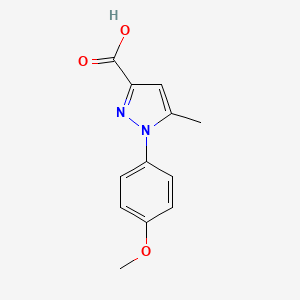


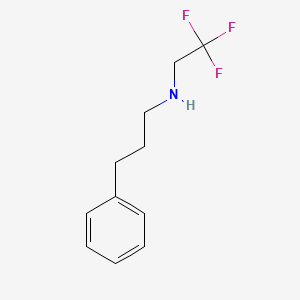
![Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074574.png)
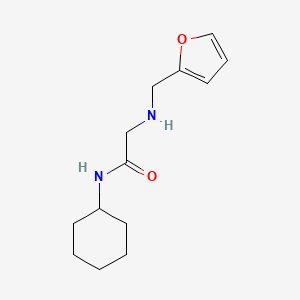

![2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3074582.png)
![5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine](/img/structure/B3074592.png)